3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c12-5-1-2-11-14-10(8-15-11)9-3-6-13-7-4-9;;/h3-4,6-8H,1-2,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKMDIUQBNSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategy
The 1,3-thiazole ring is typically constructed via cyclization reactions involving thioamide or thiourea intermediates with α-haloketones or α-haloesters. For the pyridin-4-yl substitution, the pyridine ring is introduced either by using pyridinyl-substituted precursors or by coupling reactions.
- Example: Reaction of a pyridin-4-yl-substituted α-haloketone with thiourea derivatives under reflux in polar solvents (e.g., ethanol or methanol) to yield the 4-(pyridin-4-yl)-1,3-thiazole intermediate.
Alternative Approaches
- Use of isothiocyanates derived from pyridin-4-yl amines reacting with amidines or nitriles to form thiazole rings via cyclocondensation.
- Palladium-catalyzed coupling reactions to install the pyridinyl substituent on a preformed thiazole ring.
Introduction of the Propan-1-amine Side Chain
The propan-1-amine moiety is typically introduced through alkylation or substitution reactions:
- Alkylation of the thiazole ring at the 2-position with 3-bromopropylamine or protected derivatives.
- Alternatively, reduction of a nitrile or amide precursor attached to the thiazole ring to the corresponding amine.
Conversion to Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This step enhances the compound's stability, crystallinity, and ease of handling.
Detailed Preparation Method Example
Based on patent literature and synthetic precedents, a representative procedure is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Pyridin-4-yl α-haloketone + thiourea, reflux in ethanol | Cyclization to form 4-(pyridin-4-yl)-1,3-thiazole intermediate | Moderate to high yield (60-80%) |
| 2 | Alkylation with 3-bromopropylamine or protected derivative, base (e.g., triethylamine), solvent (methanol or dichloromethane) | Introduction of propan-1-amine side chain at 2-position | Good yield (70-85%) |
| 3 | Deprotection if needed (acidic or basic hydrolysis) | Free amine generation | Quantitative |
| 4 | Treatment with HCl gas or HCl solution in ethanol | Formation of dihydrochloride salt | High purity crystalline product |
Analytical and Purification Techniques
- Purification: Flash chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol mixtures).
- Salt formation: Recrystallization from ethanol/ether mixtures to obtain dihydrochloride salt.
- Characterization: NMR (1H, 13C), mass spectrometry, melting point determination, and elemental analysis confirm structure and purity.
Research Findings and Optimization Notes
- The use of triethylamine as a base during alkylation improves yield and reduces side reactions.
- Maintaining reaction temperatures between 25–30°C during sensitive steps prevents decomposition.
- Co-distillation with dichloromethane after solvent removal enhances purity.
- Potassium hydroxide aqueous solution can be used to neutralize and facilitate deprotection steps at low temperatures (5–10°C).
- The dihydrochloride salt exhibits improved stability and handling properties compared to the free base.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Cyclization | Pyridin-4-yl α-haloketone + thiourea, EtOH | Reflux (~78) | 3–6 h | 60–80 | Polar protic solvent preferred |
| Alkylation | 3-bromopropylamine, triethylamine, MeOH/DCM | 25–30 | 3 h | 70–85 | Base scavenges HBr |
| Deprotection | Acidic or basic hydrolysis | 5–30 | 1–3 h | Quantitative | Controlled temp prevents side reactions |
| Salt formation | HCl in EtOH | 25–30 | 1 h | >95 | Crystallization step |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride exhibit a range of biological activities that may include:
- Antimicrobial Activity: Preliminary studies suggest that thiazole derivatives can possess antimicrobial properties, making them candidates for further investigation in treating infections .
- Anticancer Potential: Certain thiazole-based compounds have shown promise in inhibiting cancer cell growth. They may interfere with critical cellular pathways involved in tumor progression .
- Neuroprotective Effects: Research has indicated that thiazole derivatives could exhibit neuroprotective properties, which might be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Medicinal Chemistry
The compound serves as a versatile scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity.
Drug Development
Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery programs targeting various diseases.
Chemical Biology
This compound can be utilized in chemical biology studies to probe biological systems and understand the mechanisms of action of thiazole-containing drugs.
Mechanism of Action
The mechanism by which 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridine-thiazole derivatives with structural variations influencing physicochemical and pharmacological properties. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Pyridine Position: The pyridin-4-yl group in the target compound (vs.
Thiazole Substitution :
- Methyl substitution on the thiazole ring (e.g., ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Salt Form :
- All compounds are dihydrochloride salts, enhancing solubility in polar solvents. However, the chloride counterions may influence crystallinity and stability .
Biological Activity
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride (CAS: 1251922-93-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data tables.
The compound is classified as a thiazole derivative, which often exhibits a range of biological activities due to the unique structural features of the thiazole ring. The molecular formula is with a molecular weight of 219.31 g/mol. It is typically available as a dihydrochloride salt, enhancing its solubility and bioavailability.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that thiazole derivatives possess notable antimicrobial properties. A study focused on various thiazole analogs demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL, indicating strong antibacterial activity .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine | 0.0039 | S. aureus |
| Another Thiazole Derivative | 0.025 | E. coli |
2. Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. Compounds similar to 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine were tested against fungal strains and exhibited varying degrees of efficacy. The structure of the thiazole ring plays a crucial role in enhancing the antifungal potency of these compounds .
3. Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in several studies. Notably, compounds containing the thiazole moiety have been identified as inhibitors of specific cancer-related proteins, such as Pin1 (Peptidyl-prolyl cis-trans isomerase). Inhibitory assays revealed that certain derivatives achieved IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Studies
Case Study 1: Antimalarial Activity
A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that modifications to the thiazole structure significantly influenced potency and selectivity, with some compounds demonstrating high efficacy at low cytotoxicity levels .
Case Study 2: Leishmanicidal Activity
Thiazole derivatives have also been studied for their leishmanicidal effects. A hybrid phthalimido-thiazole compound showed promising results against Leishmania infantum, with significant reductions in parasite survival observed in treated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Key findings suggest that:
- Electron-withdrawing groups at specific positions on the phenyl ring enhance activity.
- Pyridine substitutions can improve physicochemical properties while maintaining potency.
These insights guide future modifications to develop more effective therapeutic agents based on this scaffold .
Q & A
Basic: What are the recommended methods for synthesizing 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyridine-thiazole precursor with a propan-1-amine derivative. Key steps include:
- Thiazole Ring Formation : React 4-pyridinyl thioamide with α-haloketones (e.g., bromoacetone) in ethanol under reflux to form the thiazole core .
- Amination : Introduce the propan-1-amine moiety via nucleophilic substitution or reductive amination. For example, react the thiazole intermediate with 3-bromopropylamine hydrobromide in the presence of a base like K₂CO₃ in DMF at 60–80°C .
- Salt Formation : Treat the free base with HCl gas in anhydrous ether or methanol to obtain the dihydrochloride salt .
Purification : Use column chromatography (silica gel, MeOH/DCM gradient) followed by recrystallization from ethanol/water .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyridine-thiazole scaffold and amine proton integration. Aromatic protons in pyridine (δ 8.5–8.7 ppm) and thiazole (δ 7.2–7.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₃S at m/z 220.09) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.4%) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Methodological Answer:
- Design of Experiments (DOE) : Use a factorial design to evaluate variables:
- Catalyst : Compare Pd(OAc)₂ vs. CuI in cross-coupling steps. CuI may offer cost efficiency but lower yields (~60% vs. Pd’s 75%) .
- Solvent : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF). DMF improves solubility but may require post-reaction dialysis .
- Temperature : Optimize reflux conditions (e.g., 80°C for 12 hours vs. 100°C for 6 hours) to balance yield and side-product formation .
- In-line Analytics : Monitor reaction progress via FTIR or LC-MS to identify intermediates and adjust conditions dynamically .
Advanced: What strategies can resolve contradictions in reported pharmacological activity data?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity (I² statistic >50% indicates high variability) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity (e.g., NMDA receptor vs. off-target kinase inhibition) .
Advanced: How to perform computational docking studies to predict binding affinity with neuronal receptors?
Methodological Answer:
- Protein Preparation : Retrieve the X-ray structure of the target receptor (e.g., NMDA receptor, PDB ID: 5FXB) and optimize via molecular dynamics (AMBER or GROMACS) .
- Ligand Parameterization : Generate 3D conformers of the compound using Open Babel; assign charges via DFT (B3LYP/6-31G*) .
- Docking Workflow :
- Validation : Compare docking scores with experimental IC₅₀ values (Pearson’s r >0.7 indicates reliability) .
Basic: What are the solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility :
- Stability :
- pH Sensitivity : Degrades at pH >8 (amine deprotonation); use buffers like HEPES (pH 6.5–7.5) .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .
Advanced: How to address discrepancies in cytotoxicity profiles across different cancer cell lines?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux pumps (e.g., ABCB1) .
- Combination Studies : Test synergy with inhibitors (e.g., verapamil for ABCB1) using the Chou-Talalay method (Combination Index <1 indicates synergy) .
- Metabolic Stability : Assess hepatic clearance via microsomal assays (e.g., human liver microsomes + NADPH) to rule out rapid metabolism .
Basic: What safety precautions are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood for weighing and dissolving; monitor airborne particles with HEPA filters .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- Biomarker Assays : Quantify ROS levels via DCFH-DA fluorescence and glutathione (GSH/GSSG) ratios in treated cells .
- Western Blotting : Probe for Nrf2 activation and downstream targets (e.g., HO-1, SOD1) .
- In Vivo Models : Use zebrafish embryos or murine models to assess rescue effects under H₂O₂-induced oxidative stress .
Advanced: What computational tools can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 1–3), BBB permeability, and CYP inhibition .
- PBPK Modeling : Input physicochemical data into GastroPlus to simulate absorption/distribution in human tissues .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
